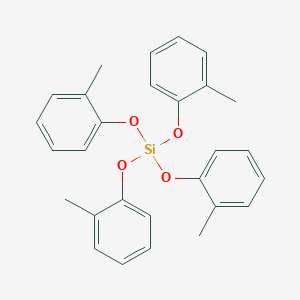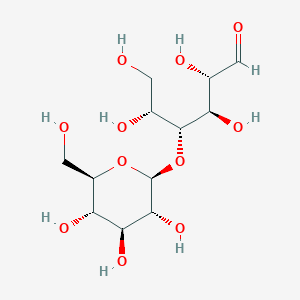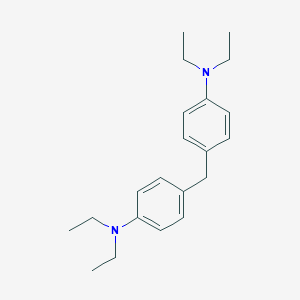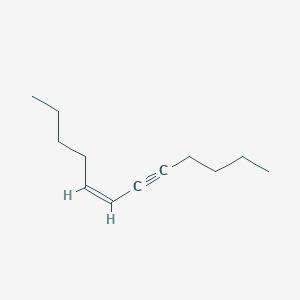
1-Methyl-2-naphthol
Overview
Description
1-Methyl-2-naphthol, also known as this compound hydrochloride, is a synthetic organic compound belonging to the class of organic compounds known as naphthols. It is a white, crystalline solid with a molecular formula of C11H10O and a molecular weight of 170.2 g/mol. It is soluble in water, alcohol, and ether, and is used in a variety of laboratory experiments.
Scientific Research Applications
Methylation of 2-Naphthol : A study by Tundo, Rosamilia, and Aricò (2010) explored the methylation of 2-naphthol using dimethyl carbonate under continuous-flow gas-phase conditions, highlighting its potential in green chemistry due to high conversion rates, low waste production, and use of catalytic quantities of base (Tundo, Rosamilia, & Aricò, 2010).
Histological Applications : Burstone (1959) found complex naphthols, including 1-Methyl-2-naphthol, useful for demonstrating tissue oxidase, with potential applications in electron microscopy (Burstone, 1959).
Anti-Inflammatory Activity : A study by Batt et al. (1990) identified 2-substituted-1-naphthols as potent 5-lipoxygenase inhibitors with significant topical anti-inflammatory activity, useful in treating conditions like psoriasis (Batt et al., 1990).
Alzheimer's Disease Research : Langer et al. (2005) radiolabeled 1,1′-Methylene-di-(2-naphthol) (ST1859) with carbon-11 for PET microdosing studies in Alzheimer's disease treatment (Langer et al., 2005).
Catalytic Alkylation : Research by Grabowska et al. (1997) examined the catalytic alkylation of 2-naphthol with C1−C3 alcohols, producing derivatives like this compound, with high yield and selectivity (Grabowska et al., 1997).
Synthesis of Derivatives : Zandieh, Nami, and Hossaini (2019) conducted research on the synthesis of 1-aminoalkyl-2-naphthol and naphthoxazine derivatives using ionic liquid as an efficient solvent and catalyst (Zandieh, Nami, & Hossaini, 2019).
Fertilizers in Synthesis : Zimou et al. (2019) developed a new protocol for synthesizing 1-(benzothiazolylamino) methyl-2-naphthol derivatives using phosphate fertilizers as catalysts, offering high yields and shorter reaction times (Zimou et al., 2019).
Water-Soluble Synthesis : Kumar, Rao, and Rao (2010) developed an efficient synthesis of 1-(benzothiazolylamino)methyl-2-naphthols in water, using sodium dodecyl sulfate as a catalyst, demonstrating the potential for greener, water-based chemical processes (Kumar, Rao, & Rao, 2010).
Future Directions
1-Naphthols, including 1-Methyl-2-naphthol, have potential applications in the development of efficient multifunctional material systems (MFMS) due to their useful properties and good stability . They could be used as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
Mechanism of Action
Target of Action
It’s known that 2-naphthol, a closely related compound, is utilized in various organic transformations due to its electron-rich aromatic framework with multiple reactive sites
Mode of Action
It’s known that 2-naphthol, a structurally similar compound, is used in the synthesis of diverse n/o-containing heterocyclic frameworks This suggests that 1-Methyl-2-naphthol may interact with its targets in a similar manner, leading to various organic transformations
Biochemical Pathways
A derivative of 2-naphthol, methyl-1-hydroxy-2-naphthoate, has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages via suppression of nf-jb, jnk, and p38 mapk pathways
Result of Action
A derivative of 2-naphthol, methyl-1-hydroxy-2-naphthoate, has been shown to significantly inhibit the release of nitric oxide, il-1b, and il-6 as well as the protein expression of inos and cox-2 in lps-stimulated macrophages
Action Environment
It’s known that 2-naphthol, a structurally similar compound, is used in various organic transformations due to its easy accessibility and handling, moisture stability, and low cost
Biochemical Analysis
Biochemical Properties
It is known that naphthols, including 1-Methyl-2-naphthol, are more reactive than phenols . This reactivity might allow this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
It significantly inhibited the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in these cells .
Molecular Mechanism
2-Methyl-1-naphthol, a similar compound, undergoes oxidation with molecular oxygen to yield 2-methyl-1,4-naphthoquinone . This reaction is catalyzed by titanium single-site catalysts .
Temporal Effects in Laboratory Settings
It is known that naphthols, including this compound, are stable compounds .
Dosage Effects in Animal Models
A series of 1-naphthol derivatives have been studied for their antiamnesic activity using mice as the animal model .
Metabolic Pathways
Naphthalene, a related compound, is known to be metabolized by various bacterial species .
Transport and Distribution
It is known that naphthols are soluble in simple alcohols, ethers, and chloroform , which may influence their distribution within cells and tissues.
Subcellular Localization
Given its solubility properties , it may be able to cross cell membranes and localize in various cellular compartments.
properties
IUPAC Name |
1-methylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCZFGVXFNCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148109 | |
| Record name | 1-Methyl-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076-26-2 | |
| Record name | 1-Methyl-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1076-26-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIH495Z3A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main chemical reactions that 1-methyl-2-naphthol undergoes?
A1: this compound exhibits reactivity typical of phenols and undergoes a variety of reactions. It can be readily alkylated, as demonstrated by its reaction with C1-C3 alcohols in the presence of an iron-chromium-silicon-potassium oxide catalyst. This reaction primarily yields alkylation at the 1-position. [] Notably, this compound undergoes a fascinating mild autoxidation in benzene, forming 1-methyl-1-hydroperoxynaphthalen-2(1H)-one as the sole product. [] This reactivity sets it apart from its analogs like 1-benzyl-2-naphthol, which remain unreactive under the same conditions.
Q2: Are there specific catalysts that promote particular reactions with this compound?
A2: Yes, different catalysts can significantly influence the reaction pathway of this compound. For example, while the iron-chromium-silicon-potassium oxide catalyst promotes alkylation, [] molybdenum hexacarbonyl catalyzes a ketol rearrangement in 1-hydroxy-1-methylnaphthalen-2(1H)-one, hindering epoxidation attempts with tert-butyl hydroperoxide. [] Additionally, alumina catalyzes the reaction between this compound and 1,1-diarylprop-2-yn-1-ols, producing a mixture of photochromic naphtho[1,2-b]pyrans and propenylidene-naphthalenones, a new class of merocyanine dyes. []
Q3: What interesting structural features are associated with this compound and its derivatives?
A3: A key structural feature of this compound derivatives is their ability to form intramolecular hydrogen bonds. This has been observed in 1-trityl-2-naphthol, 1-(1,1-diphenylethyl)-2-naphthol, and diphenylmethyl-2-naphthol, contributing to their stability against autoxidation. [] Conversely, the partially H-bonded nature of 1-benzyl-2-naphthol allows it to undergo specific oxidative coupling reactions. []
Q4: What are the potential applications of this compound and its derivatives?
A4: this compound and its derivatives exhibit properties conducive to diverse applications. For instance, the photochromic naphtho[1,2-b]pyrans formed during its reaction with 1,1-diarylprop-2-yn-1-ols hold potential in photochromic materials. [] Furthermore, certain 2-dialkylamino-4-oxo-10-methyl-4H-naphtho[2,3-b]pyrans, synthesized from this compound, exhibit promising neurotropic activities, including sedative, anticonvulsant, and antidepressant effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















